molecular formula C19H22ClN3S B2399655 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1331327-52-6

5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2399655
CAS No.: 1331327-52-6
M. Wt: 359.92
InChI Key: YYSWVDZDZQRZAF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the benzo[d]thiazole ring system, along with the phenylpiperazine moiety, contributes to the compound’s unique chemical and biological properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the condensation of 5,6-dimethylbenzo[d]thiazole with 4-phenylpiperazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]thiazole ring or the phenylpiperazine moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]thiazole-2,5-dione derivatives, while reduction may produce benzo[d]thiazole-2-amine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the benzo[d]thiazole ring and the phenylpiperazine moiety, which contribute to its distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the field of medicinal chemistry for the development of treatments for neurological disorders.

Properties

IUPAC Name

5,6-dimethyl-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S.ClH/c1-14-12-17-18(13-15(14)2)23-19(20-17)22-10-8-21(9-11-22)16-6-4-3-5-7-16;/h3-7,12-13H,8-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSWVDZDZQRZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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